(4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Overview
Description
(4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone: . This compound features a benzofuran moiety, which is a fused ring structure consisting of a benzene ring and a furan ring, and a piperazine ring substituted with a fluorophenyl group.
Mechanism of Action
Target of Action
The primary targets of (4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. This can have downstream effects on various cellular processes, including cell proliferation and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of nucleoside transport, which can affect nucleotide synthesis and adenosine function. This can lead to changes in cell proliferation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves the following steps:
Formation of Piperazine Derivative: : The piperazine ring is first synthesized or obtained from commercially available sources.
Introduction of Fluorophenyl Group: : The fluorophenyl group is introduced to the piperazine ring through a nucleophilic substitution reaction.
Coupling with Benzofuran Derivative: : The benzofuran derivative, specifically the 7-methoxybenzofuran-2-yl group, is then coupled to the fluorophenyl-substituted piperazine using a suitable coupling reagent and reaction conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed on the piperazine ring or the benzofuran ring to produce reduced forms of the compound.
Substitution: : Substitution reactions can occur at different positions on the benzofuran and piperazine rings, introducing new substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substituent.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the benzofuran ring, reduced forms of the piperazine ring, and substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound has been investigated for its biological activity, including antimicrobial and antiviral properties.
Medicine: : It has shown potential as a therapeutic agent for various diseases, and research is ongoing to explore its pharmacological effects.
Industry: : The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the fluorophenyl group and the methoxybenzofuran moiety
List of Similar Compounds
Benzofuran derivatives: : Various benzofuran compounds with different substituents.
Piperazine derivatives: : Piperazine compounds with different functional groups and substituents.
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-17-8-4-5-14-13-18(26-19(14)17)20(24)23-11-9-22(10-12-23)16-7-3-2-6-15(16)21/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGCEKKRBBLSJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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